Enamine

EN300-244103-10.0g

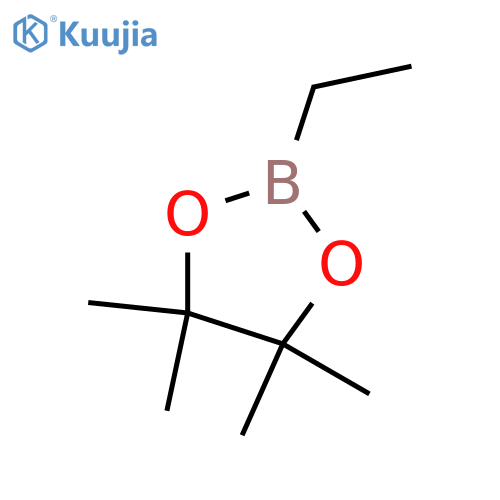

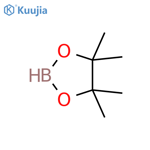

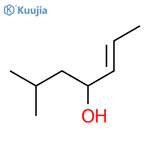

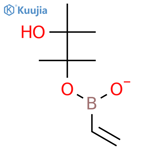

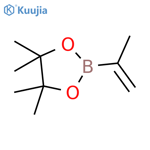

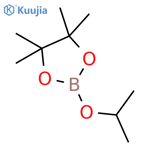

2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

82954-89-0

95%

10.0g

$1839.0

2024-06-19

Enamine

EN300-244103-2.5g

2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

82954-89-0

95%

2.5g

$838.0

2024-06-19

SHANG HAI HAO HONG Biomedical Technology Co., Ltd.

1050784-5g

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

82954-89-0

98%

5g

¥99.00

2024-07-28

SHANG HAI HAO HONG Biomedical Technology Co., Ltd.

1050784-25g

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

82954-89-0

98%

25g

¥365.00

2024-07-28

SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.

E39080-25g

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

82954-89-0

98%

25g

¥638.0

2023-09-08

SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.

E862324-250mg

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

82954-89-0

98%

250mg

¥62.00

2022-01-11

TRC

E926178-500mg

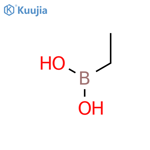

2-Ethylboronic acid, pinacol ester

82954-89-0

500mg

$87.00

2023-05-18

SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.

BD236451-25g

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

82954-89-0

95%

25g

¥261.0

2024-04-18

TRC

E926178-250mg

2-Ethylboronic acid, pinacol ester

82954-89-0

250mg

$75.00

2023-05-18

SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.

E39080-250mg

2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

82954-89-0

98%

250mg

¥28.0

2023-09-08